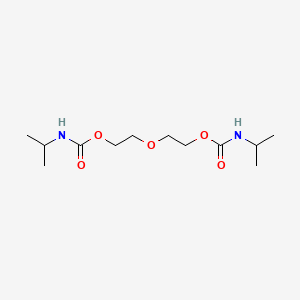
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) is a chemical compound known for its unique structural properties and potential applications in various fields This compound consists of an oxybis(ethane-2,1-diyl) backbone with two isopropylcarbamate groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) typically involves the reaction of oxybis(ethane-2,1-diyl) with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to monitor the reaction progress and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The isopropylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can be compared with other similar compounds, such as:
Oxybis(ethane-2,1-diyl) bis(ethylcarbamate): This compound has ethylcarbamate groups instead of isopropylcarbamate groups, leading to different chemical and biological properties.
Oxybis(ethane-2,1-diyl) bis(methylcarbamate): The presence of methylcarbamate groups results in distinct reactivity and applications compared to oxybis(ethane-2,1-diyl) bis(isopropylcarbamate).
The uniqueness of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
6271-03-0 |
|---|---|
Molekularformel |
C12H24N2O5 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
ANHDPOPZVMGCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OCCOCCOC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


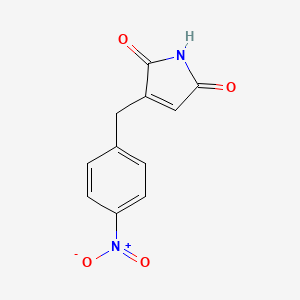
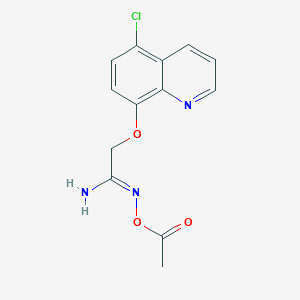
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
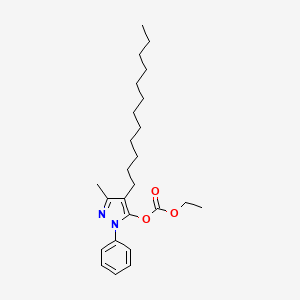
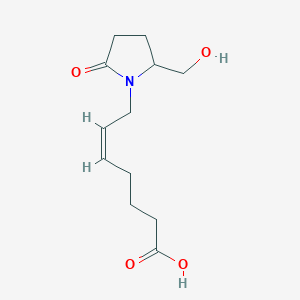
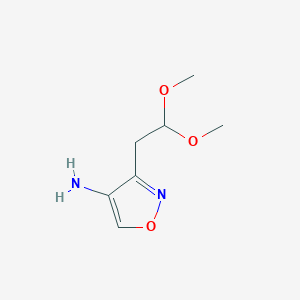
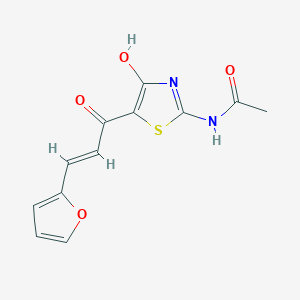
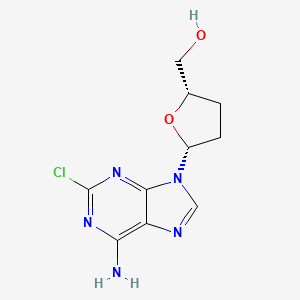

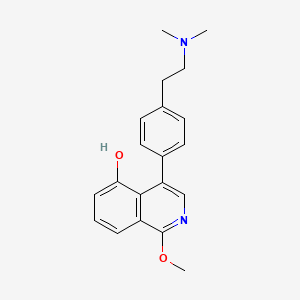

![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
